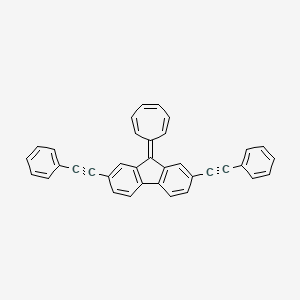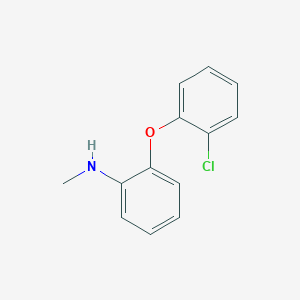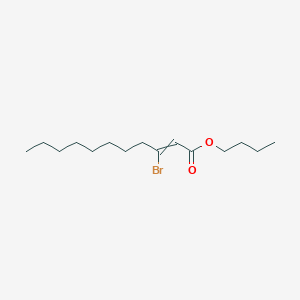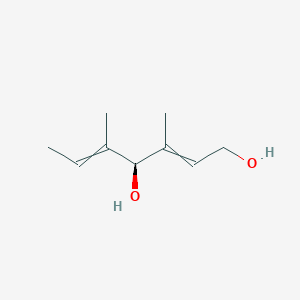
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- is a complex organic compound known for its unique structure and properties This compound is part of the fluorene family, which is characterized by a tricyclic aromatic hydrocarbon structure
Vorbereitungsmethoden
The synthesis of 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- typically involves multi-step organic reactions. The process begins with the preparation of the fluorene core, followed by the introduction of the cycloheptatrienylidene group through a series of cyclization reactions. The phenylethynyl groups are then added using palladium-catalyzed coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include halogens, acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorene derivatives with different substituents. For example:
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2-(1-naphthalenylethynyl)-7-phenyl-
- 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-diphenyl-
These compounds share a similar core structure but differ in the nature and position of the substituents. The unique combination of substituents in 9H-Fluorene, 9-(2,4,6-cycloheptatrien-1-ylidene)-2,7-bis(phenylethynyl)- gives it distinct chemical and physical properties, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
834906-56-8 |
|---|---|
Molekularformel |
C36H22 |
Molekulargewicht |
454.6 g/mol |
IUPAC-Name |
9-cyclohepta-2,4,6-trien-1-ylidene-2,7-bis(2-phenylethynyl)fluorene |
InChI |
InChI=1S/C36H22/c1-2-10-16-31(15-9-1)36-34-25-29(19-17-27-11-5-3-6-12-27)21-23-32(34)33-24-22-30(26-35(33)36)20-18-28-13-7-4-8-14-28/h1-16,21-26H |
InChI-Schlüssel |
RCTKKLDMMGSLQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC(=C2C3=C(C=CC(=C3)C#CC4=CC=CC=C4)C5=C2C=C(C=C5)C#CC6=CC=CC=C6)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(4-Methyl-1-phenylpent-1-yn-3-yl)oxy]acetic acid](/img/structure/B14198777.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)


![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)



![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)

